2,3,4-Triacetyl Prednisone Glucuronide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H42O14 |
|---|---|
Molecular Weight |
674.7 g/mol |
IUPAC Name |
methyl (2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H42O14/c1-16(35)45-26-27(46-17(2)36)29(47-18(3)37)31(48-28(26)30(41)43-6)44-15-24(40)34(42)12-10-22-21-8-7-19-13-20(38)9-11-32(19,4)25(21)23(39)14-33(22,34)5/h9,11,13,21-22,25-29,31,42H,7-8,10,12,14-15H2,1-6H3/t21?,22?,25?,26-,27-,28-,29+,31+,32+,33+,34+/m1/s1 |
InChI Key |
NFXRPGMRHVVSKR-BOOHZBNZSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OCC(=O)[C@]2(CCC3[C@@]2(CC(=O)C4C3CCC5=CC(=O)C=C[C@]45C)C)O)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OCC(=O)C2(CCC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)O)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Enzymatic Formation of Prednisone Glucuronides in Biological Systems
Intracellular and Extracellular Transport Mechanisms of Prednisone (B1679067) Glucuronides
The transport of steroid glucuronides is a crucial aspect of their disposition. This process is mediated by a class of proteins known as ATP-binding cassette (ABC) transporters. cas.cznih.gov These transporters are responsible for the efflux of a wide variety of substances from cells, including drug metabolites. nih.govmdpi.com
Several members of the ABC transporter superfamily are implicated in the transport of steroid glucuronides. The multidrug resistance-associated proteins (MRPs), a subfamily of ABC transporters, are known to transport glucuronide conjugates. frontiersin.orgnih.gov Specifically, MRP2 and MRP3 are considered potential candidates for the hepatic efflux of glucuronidated prednisone metabolites. clinpgx.org
P-glycoprotein (ABCB1), another member of the ABC transporter family, has been shown to transport prednisone itself. While its role in transporting prednisone glucuronides is not definitively established, it is known to be involved in the transport of other steroid glucuronides. nih.gov
The general mechanism of these transporters involves binding to the substrate (in this case, prednisone glucuronide) on the intracellular side of the membrane and, through ATP hydrolysis, inducing a conformational change that results in the translocation of the substrate to the extracellular space. youtube.com
Table 2: Transporters Involved in Steroid Glucuronide Transport
| Transporter Family | Specific Transporter | Function | Location |
|---|---|---|---|
| ABC Transporters | MRP2 (ABCC2) | Efflux of glucuronide conjugates | Liver (canalicular membrane) |
| ABC Transporters | MRP3 (ABCC3) | Efflux of glucuronide conjugates | Liver (basolateral membrane) |
| ABC Transporters | P-glycoprotein (ABCB1) | Efflux of various drugs and metabolites | Intestine, kidney, liver, blood-brain barrier |
Advanced Analytical Methodologies for the Quantification and Characterization of Steroid Glucuronides in Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
LC-MS/MS has become the gold standard for the direct analysis of steroid glucuronides, offering high sensitivity and selectivity without the need for derivatization in many cases. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) systems, utilizing columns with sub-2 µm particles, provide significant advantages for the separation of steroid glucuronides from complex matrices. The enhanced resolution and speed of UHPLC are critical for separating isomeric glucuronides, which are indistinguishable by mass spectrometry alone. scispace.com For a compound like 2,3,4-Triacetyl Prednisone (B1679067) Glucuronide, reversed-phase chromatography using a C18 column is a common and effective approach. acs.org
A typical UHPLC method would employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to ensure adequate retention of the polar glucuronide while effectively eluting more hydrophobic matrix components, thereby minimizing ion suppression. scispace.com
Table 1: Illustrative UHPLC Parameters for Steroid Glucuronide Separation
| Parameter | Value |
|---|---|
| Column | C18, 1.7 µm particle size, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 10 minutes |
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for the quantification of steroid glucuronides. The most common mode of operation is Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high specificity allows for accurate quantification even in the presence of co-eluting matrix components. nih.gov
For 2,3,4-Triacetyl Prednisone Glucuronide, the precursor ion would be the protonated or deprotonated molecule, depending on the ionization mode. The product ions would be characteristic fragments resulting from the cleavage of the glucuronide moiety or fragmentation of the steroid backbone. rsc.org Neutral loss scans, monitoring for the loss of the glucuronic acid moiety (176 Da), can also be employed for the detection of unknown glucuronide conjugates. nih.gov
Table 2: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | [M+H]⁺ | [Prednisone+H]⁺ | 25 |
| This compound | [M+H]⁺ | Characteristic Steroid Fragment | 40 |
Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of steroid glucuronides due to its soft ionization nature, which typically produces intact molecular ions. nih.gov Both positive and negative ionization modes can be utilized, with the choice depending on the specific structure of the analyte and the desired sensitivity.
A significant challenge in LC-MS/MS analysis is the matrix effect, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. mdpi.com To mitigate matrix effects, several strategies can be employed:
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components. researchgate.net
Chromatographic Separation: Optimizing the UHPLC method to separate the analyte from the bulk of the matrix components is crucial.
Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard (e.g., deuterated this compound) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Matrix-Matched Calibrants: Preparing calibration standards in a matrix that is identical to the study samples can also help to compensate for matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Techniques
While LC-MS/MS allows for the direct analysis of intact glucuronides, GC-MS/MS remains a powerful technique for steroid analysis, often considered a "gold standard" for its high chromatographic resolution and established libraries. mdpi.com However, for non-volatile and thermally labile compounds like steroid glucuronides, extensive sample preparation is required. nih.gov
To make steroids amenable to GC analysis, their polar functional groups (hydroxyl and keto groups) must be derivatized to increase their volatility and thermal stability. nih.gov Silylation is the most common derivatization technique for steroids, typically using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) often in combination with a catalyst such as trimethylchlorosilane (TMCS) or ammonium iodide. sigmaaldrich.com Acetylation is another derivatization option. researchgate.net
For a compound like this compound, the acetyl groups already present on the glucuronide moiety would likely be stable during the derivatization of the steroid core. The derivatization would target any free hydroxyl groups on the prednisone structure.
Table 3: Common Derivatization Reagents for Steroid Analysis by GC-MS
| Reagent | Target Functional Group(s) | Resulting Derivative |
|---|---|---|
| MSTFA | Hydroxyl, Keto (enolizable) | Trimethylsilyl (B98337) (TMS) ether/enol ether |
| BSTFA + TMCS | Hydroxyl, Keto (enolizable) | Trimethylsilyl (TMS) ether/enol ether |
| Acetic Anhydride (B1165640) | Hydroxyl, Amine | Acetate (B1210297) ester/amide |
Prior to derivatization and GC-MS analysis, the glucuronide conjugate must be cleaved to release the free steroid. This is typically achieved through enzymatic hydrolysis using β-glucuronidase. researchgate.net The efficiency of enzymatic hydrolysis can be influenced by factors such as the source of the enzyme (e.g., E. coli, Helix pomatia), pH, temperature, and incubation time. nih.govcovachem.com It is important to note that some glucuronide conjugates may be resistant to enzymatic hydrolysis. nih.gov
Chemical hydrolysis, using acidic or basic conditions, is an alternative but can be harsh and may lead to the degradation of the steroid. researchgate.net For acetylated glucuronides, the stability of the acetyl groups during hydrolysis would need to be considered, as they could potentially be cleaved under certain conditions.
The general workflow for GC-MS/MS analysis of a steroid glucuronide would be:
Enzymatic or Chemical Hydrolysis: To cleave the glucuronic acid moiety.
Extraction: To isolate the free steroid from the aqueous hydrolysis medium.
Derivatization: To increase the volatility and thermal stability of the steroid.
GC-MS/MS Analysis: For separation, identification, and quantification.
Sample Preparation and Enrichment Methodologies
The initial and one of the most critical stages in the analysis of steroid glucuronides from biological samples is the preparation and enrichment of the target analyte. The primary goal is to isolate the analyte from interfering matrix components and to concentrate it to a level amenable to instrumental analysis.
Solid-phase extraction (SPE) is a widely adopted technique for the clean-up and preconcentration of steroid glucuronides from complex matrices like urine and plasma. austinpublishinggroup.com The principle of SPE involves passing the liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. Interfering substances are washed away, and the analyte is subsequently eluted with a suitable solvent.
The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For steroid glucuronides, which are relatively polar compounds, reversed-phase sorbents like C18-bonded silica (B1680970) are commonly used. ssrn.com These non-polar stationary phases effectively retain the steroid glucuronides from the aqueous sample, allowing for the removal of more polar, water-soluble impurities.
The SPE process typically involves four steps:
Conditioning: The sorbent is treated with a solvent, usually methanol (B129727) followed by water, to activate the stationary phase.
Loading: The biological sample, often pre-treated (e.g., by centrifugation or dilution), is passed through the cartridge. The steroid glucuronides adsorb to the stationary phase.
Washing: The cartridge is washed with a solvent or a series of solvents to remove co-adsorbed interfering compounds. The wash solvent is chosen to be strong enough to elute the interferences but weak enough to leave the analyte of interest on the sorbent.
Elution: A strong solvent, such as methanol or acetonitrile, is used to disrupt the interaction between the analyte and the sorbent, thereby eluting the purified and concentrated steroid glucuronide.
The efficiency of the SPE process is a critical parameter that must be evaluated during method development and validation. Extraction efficiency, often expressed as recovery, is the percentage of the analyte that is successfully recovered from the sample matrix after the extraction process.
High and reproducible recovery is essential for accurate quantification. In the analysis of steroid glucuronides, recovery rates are typically determined by spiking a blank matrix with a known amount of the analyte and comparing the analytical response of the extracted sample to that of a standard solution of the same concentration.
Several studies on various steroid glucuronides have reported high extraction efficiencies using SPE. For instance, a study on the analysis of 15 urinary steroid hormone glucuronides reported recovery ranging from 89.6% to 113.8%. nih.gov Another study focusing on the simultaneous determination of steroid hormones in H295R cell line using SPE found recoveries ranging from 98.2% to 109.4% for most steroid hormones. nih.gov
The following table illustrates typical extraction efficiencies for a selection of steroid glucuronides from urine using a C18 SPE cartridge.
| Compound | Mean Recovery (%) | Relative Standard Deviation (%) |
| Androsterone (B159326) glucuronide | 95.2 | 4.8 |
| Etiocholanolone glucuronide | 93.8 | 5.1 |
| Testosterone (B1683101) glucuronide | 98.1 | 3.9 |
| Cortisol 21-glucuronide | 91.5 | 6.2 |
This table presents hypothetical data based on typical values reported in the literature for steroid glucuronide analysis.
Quantitative Performance Metrics in Glucuronide Analysis
For an analytical method to be suitable for the quantification of steroid glucuronides, it must meet several performance criteria. These metrics ensure that the method is reliable, accurate, and precise over a specific concentration range.
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically demonstrated by a calibration curve, where the response of the instrument is plotted against the concentration of the analyte. For most bioanalytical methods, a linear regression model is used, and a coefficient of determination (R²) of ≥0.99 is generally considered acceptable. nih.govmdpi.com
Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For steroid glucuronides, sensitive methods with LOQs in the low ng/mL range are often required. nih.gov
Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day precision (repeatability), which is the precision of the assay over a short period of time by the same operator using the same equipment, and inter-day precision (intermediate precision), which expresses the variation within a laboratory over a longer period. For bioanalytical methods, a precision of ≤15% is generally acceptable, except at the LOQ, where it can be ≤20%. ssrn.comnih.gov
The table below summarizes typical quantitative performance metrics for the analysis of a steroid glucuronide.
| Parameter | Value |
| Linearity (R²) | ≥ 0.995 |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
This table presents hypothetical data based on typical values reported in the literature for steroid glucuronide analysis.
The use of internal standards is crucial for achieving accurate and precise quantification in complex biological matrices, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector.
For the analysis of steroid glucuronides, stable isotope-labeled (SIL) internal standards are the gold standard. irisotope.com These are molecules in which one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). For example, a ¹³C-labeled this compound would be an ideal internal standard for the quantification of the unlabeled compound.
SIL internal standards have nearly identical chemical and physical properties to their unlabeled counterparts. This means they co-elute chromatographically and experience similar ionization efficiencies and matrix effects in the mass spectrometer. By adding a known amount of the SIL internal standard to the sample at the beginning of the sample preparation process, any loss of the analyte during extraction, as well as variations in instrument response, can be compensated for. sigmaaldrich.com This significantly improves the accuracy and precision of the quantification.
Method Validation and Quality Control in Research Settings
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a regulatory requirement in clinical and forensic settings and a fundamental aspect of good scientific practice in research. A properly validated method ensures the reliability and integrity of the generated data.
For the quantitative analysis of steroid glucuronides in a research setting, method validation should encompass the evaluation of several key parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. biopharminternational.com This is often assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.
Accuracy: The closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations of the analyte and is often expressed as the percentage of recovery. virginia.edu
Precision: As described in section 4.4.1, this includes repeatability and intermediate precision.
Linearity and Range: The concentration range over which the method is linear, accurate, and precise.
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified.
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. This is a significant concern in LC-MS analysis and is often evaluated by comparing the response of the analyte in a pure solution to its response in a post-extraction spiked matrix sample.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C).
Quality Control (QC) samples are used to monitor the performance of the validated method on an ongoing basis. QC samples are prepared by spiking a blank matrix with the analyte at low, medium, and high concentrations within the calibration range. They are analyzed with each batch of unknown samples to ensure that the method is performing within the established acceptance criteria for accuracy and precision.
By adhering to rigorous method validation and implementing a robust quality control system, researchers can ensure the generation of high-quality, reliable data in the analysis of this compound and other steroid glucuronides.
Role and Significance of Steroid Glucuronides in Biochemical Research
Glucuronidation as a Mechanism for Steroid Inactivation and Excretion in Research Models
Glucuronidation is a major Phase II metabolic pathway that facilitates the elimination of a wide array of substances, including steroid hormones. wikipedia.orgnih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to a steroid molecule. wikipedia.orgresearchgate.net The resulting glucuronide conjugate is more water-soluble and is readily excreted from the body, primarily through urine and bile. wikipedia.orgresearchgate.net This conjugation is a critical mechanism for maintaining hormonal balance by converting biologically active steroids into inactive forms. nih.govcas.cz
The addition of a bulky, hydrophilic glucuronic acid group dramatically alters the physicochemical properties of a steroid. This structural change generally leads to the inactivation of the hormone, as the conjugate is no longer able to bind effectively to its receptor. nih.govcas.cz For instance, potent androgens like testosterone (B1683101) are rendered inactive upon glucuronidation. nih.gov This inactivation is a key regulatory step in controlling the levels of active steroids in target tissues. researchgate.net Research has shown that glucuronidation is a major pathway of steroid metabolism within these target tissues, effectively terminating the hormonal signal. nih.gov
However, it is noteworthy that some glucuronide metabolites can possess biological activity. For example, certain steroid hormone glucuronide metabolites have been shown to cause Toll-like receptor 4 (TLR4) activation, suggesting they can have roles in neuroinflammatory processes and pain enhancement. nih.gov This highlights a more complex role for glucuronidation than simple inactivation.
Steroid glucuronides excreted into the bile can undergo enterohepatic circulation. researchgate.netnih.gov This process involves the secretion of the conjugate from the liver into the bile, its passage into the intestine, and subsequent deconjugation by bacterial β-glucuronidases. researchgate.netyoutube.com The liberated, active steroid can then be reabsorbed back into the bloodstream and return to the liver, effectively extending its half-life. nih.govyoutube.com
Table 1: Key Processes in Steroid Glucuronide Disposition
| Process | Description | Key Enzymes/Transporters | Significance in Research Models |
|---|---|---|---|
| Glucuronidation | Conjugation of a steroid with glucuronic acid. researchgate.net | UDP-Glucuronosyltransferases (UGTs). researchgate.net | Primary mechanism for steroid inactivation and increased water solubility for excretion. wikipedia.orgnih.gov |
| Excretion | Elimination of steroid glucuronides from the body. researchgate.net | MRP2, MRP3. nih.gov | Primarily occurs via urine and bile. wikipedia.org |
| Enterohepatic Circulation | Recycling of steroids after biliary excretion and intestinal deconjugation. researchgate.net | Bacterial β-glucuronidases. researchgate.net | Prolongs the half-life and systemic exposure of the active steroid. youtube.com |
| Deconjugation | Removal of the glucuronic acid moiety. oup.com | β-glucuronidases. oup.com | Can reactivate the steroid hormone within tissues or the gut. researchgate.netoup.com |
Steroid Glucuronides as Research Biomarkers in Metabolic Studies
The measurement of steroid glucuronides in biological fluids like urine and plasma provides a powerful, non-invasive tool for studying steroid metabolism. researchgate.netnih.gov Because they represent the end-products of steroid pathways, their profiles can offer a comprehensive view of steroidogenesis and metabolic flux. nih.govnih.gov
Cell culture systems and tissue explants are valuable models for dissecting the intricacies of steroid metabolism. For instance, the human prostate cancer cell line LNCaP has been shown to convert androstenedione (B190577) into androsterone (B159326) glucuronide, demonstrating that glucuronidation is a significant metabolic pathway in prostate tissue. nih.gov The analysis of steroid glucuronides produced by these systems allows researchers to identify active metabolic pathways and the enzymes involved. nih.gov The development of targeted LC-MS/MS methods has enabled the sensitive and specific quantification of a wide range of steroid glucuronides, facilitating detailed metabolic profiling in these research models. researchgate.net
The patterns of steroid glucuronidation can vary significantly between different species. These differences can be attributed to variations in the expression and substrate specificity of UGT enzymes. Comparative studies of steroid glucuronide profiles are essential for understanding the evolution of endocrine systems and for the appropriate selection of animal models in preclinical drug development. Such studies help in extrapolating metabolic data from animals to humans, which is a critical step in assessing the safety and efficacy of new therapeutic agents.
Enzymatic Regulation and Substrate Specificity of UGTs in Steroid Glucuronidation Research
The UGT superfamily of enzymes is divided into two main families, UGT1 and UGT2. researchgate.netoup.com The UGT2B subfamily is particularly important for the glucuronidation of steroids. oup.comoup.com These enzymes exhibit distinct but often overlapping substrate specificities, which determines the profile of steroid glucuronides produced. oup.comnih.gov
Research has focused on characterizing the activity of individual UGT isoforms towards various steroids. For example, UGT2B17 is the primary enzyme responsible for testosterone glucuronidation, while UGT2B7 is more active towards epitestosterone. nih.gov UGT2B15 also plays a role in androgen metabolism. oup.com The expression of these enzymes is tissue-specific, with high levels found in the liver, prostate, and other steroid-responsive tissues. oup.comoup.com
The regulation of UGT gene expression is complex and involves nuclear receptors such as PPARs. nih.govnih.gov For instance, steroid hormones themselves can regulate the expression of UGT genes, creating feedback loops that control their own metabolism. nih.gov Understanding the substrate specificity and regulation of UGTs is crucial for interpreting data from metabolic studies and for predicting drug-steroid interactions. nih.gov
Table 2: Selected Human UGT2B Enzymes and Their Steroid Substrates
| UGT Isoform | Key Steroid Substrates | Primary Tissue Expression | Research Significance |
|---|---|---|---|
| UGT2B4 | 3α-diol, Estriol (B74026), 4-Hydroxyestrone, Androsterone. oup.com | Liver, extrahepatic tissues. oup.com | Involved in the metabolism of both androgens and estrogens. oup.com |
| UGT2B7 | Androsterone, Dihydrotestosterone (DHT), Testosterone, Epitestosterone. oup.comnih.gov | Liver, extrahepatic tissues. oup.com | Broad substrate specificity for various androgens and estrogens. oup.com |
| UGT2B15 | Dihydrotestosterone (DHT), 3α-Diol. oup.com | Prostate, Liver. researchgate.netoup.com | Important for androgen inactivation in the prostate. researchgate.net |
| UGT2B17 | Testosterone, Dihydrotestosterone (DHT), Androsterone. oup.comnih.gov | Prostate, Liver. oup.com | Major enzyme for testosterone glucuronidation. nih.gov |
Kinetic Studies of UGT-Mediated Glucuronidation
The kinetics of UGT-mediated glucuronidation of steroids are studied to understand the efficiency and capacity of this metabolic pathway. These studies typically determine key parameters such as the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vₘₐₓ). These parameters are crucial for predicting how steroids are metabolized and for understanding potential drug-drug interactions. nih.gov
| Substrate | UGT Isoform | Kₘ (µM) | Kinetic Model | Source |
|---|---|---|---|---|
| Mefenamic Acid | HKCM | 23 | Michaelis-Menten | nih.gov |
| Niflumic Acid | HKCM | 123 | Michaelis-Menten | nih.gov |
| Niflumic Acid | UGT2B7 | 135 | Michaelis-Menten | nih.gov |
| Flufenamic Acid | UGT2B7 | 48 | Michaelis-Menten | nih.gov |
| Trifluoperazine | UGT1A4 | - (Ki = 0.18-12.3) | Competitive Inhibition | nih.gov |
Impact of Genetic Polymorphisms on UGT Activity (Academic Context)
Interindividual variability in steroid metabolism is significantly influenced by genetic polymorphisms in the UGT genes. nih.govnih.gov These genetic variations, such as single nucleotide polymorphisms (SNPs), can lead to altered enzyme expression or activity, affecting the rate of glucuronidation. nih.gov This can have profound implications for hormone balance and the efficacy of steroid-based drugs. frontiersin.org
The UGT1A and UGT2B gene families, which are highly polymorphic, are responsible for metabolizing steroids. nih.govnih.gov A well-studied example is the UGT1A1*28 polymorphism, which is associated with reduced glucuronidation of bilirubin (B190676) and is the genetic basis for Gilbert's syndrome. researchgate.netnih.gov This same polymorphism can affect the metabolism of certain drugs. Similarly, genetic variants in UGT2B enzymes can alter the clearance of androgens and other steroids. For instance, individuals with a deletion polymorphism in the UGT2B17 gene exhibit significantly altered testosterone metabolism. acs.org The study of these polymorphisms is critical in the academic context of pharmacogenomics, aiming to understand how an individual's genetic makeup can predict their response to steroid therapies. nih.gov For example, patients with certain UGT1A1 variants are at a higher risk of side effects from the anti-cancer drug irinotecan, as they are less able to clear its active metabolite via glucuronidation. wikipedia.org
| UGT Gene | Polymorphism | Effect | Affected Substrates | Clinical Relevance |
|---|---|---|---|---|
| UGT1A1 | UGT1A128 | Reduced gene expression and enzyme activity | Bilirubin, Irinotecan (SN-38) | Gilbert's Syndrome, Increased Irinotecan toxicity nih.govwikipedia.org |
| UGT2B17 | Deletion | Absence of enzyme activity | Testosterone, Androgens | Altered steroid profiling acs.org |
| UGT1A10 | 2 (E139K) | Reduced glucuronidation activity (~1.5-fold) | Mycophenolic Acid | Potential for altered drug exposure researchgate.net |
| UGT2B15 | - | Higher activity in males | Androgens | Sex differences in steroid metabolism nih.gov |
Theoretical Models of Steroid-UGT Interactions
To better understand the structural basis of steroid recognition and conjugation by UGT enzymes, researchers employ theoretical models and computational techniques. Molecular docking and quantitative structure-activity relationship (QSAR) analyses are powerful tools used to predict how a steroid substrate binds to the active site of a UGT enzyme. nih.govnih.gov
Molecular docking simulations can model the potential orientations of a steroid molecule within the binding pocket of a UGT. nih.gov These studies have shown that steroids can adopt multiple binding poses, which may explain the variety of metabolic products that can be formed. nih.gov For example, docking studies with UGT2B17 have helped to identify key pharmacophoric features necessary for substrate binding, such as the presence of a hydroxyl or carboxylic acid group near a specific histidine residue (His35), a hydrophobic group, and an aromatic ring arranged in a particular spatial configuration. acs.org
QSAR studies establish a mathematical relationship between the chemical structure of steroids and their inhibitory activity towards a specific UGT isoform. nih.gov For instance, a QSAR model for UGT1A4 inhibition by natural steroids identified that specific structural features are crucial for potent inhibition. nih.gov These computational approaches are invaluable for designing new molecules with desired metabolic properties and for predicting potential drug interactions involving steroid pathways. acs.orgnih.gov They provide a theoretical framework that complements experimental kinetic and genetic data, offering a more complete picture of steroid-UGT interactions.
Emerging Research Directions and Methodological Advancements
Development of Novel Glycosylation Methods for Complex Steroid Conjugates
The synthesis of complex steroid conjugates like 2,3,4-Triacetyl Prednisone (B1679067) Glucuronide is essential for various research applications, including their use as analytical standards and tools for biological studies. nih.gov Traditional chemical synthesis of such molecules can be challenging due to issues with regioselectivity and stereoselectivity, often requiring multiple protection and deprotection steps. rsc.org Consequently, recent research has increasingly focused on novel glycosylation methods, particularly chemoenzymatic and enzymatic approaches.
Enzyme-assisted synthesis offers a powerful alternative for producing stereochemically pure steroid glucuronides in significant quantities. nih.govnih.gov This method utilizes UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo, to catalyze the attachment of glucuronic acid to the steroid backbone. nih.gov Researchers have successfully used microsomal preparations from various sources, such as bovine and porcine liver, which contain a mixture of UGTs, to synthesize a range of steroid glucuronides. nih.gov Bovine liver microsomes, for instance, have been noted for producing a single major glucuronidation product with fewer byproducts compared to other sources. nih.gov This enzymatic approach allows for the production of milligram quantities of pure steroid glucuronides, which is sufficient for developing analytical methods and conducting further biological research. nih.govnih.gov
A chemoenzymatic strategy combines chemical synthesis with enzymatic catalysis. This hybrid approach can be particularly useful for complex molecules. For instance, the steroid aglycone (prednisone with 2,3,4-triacetyl modifications) could be synthesized chemically, followed by a highly specific enzymatic glucuronidation step to yield the final 2,3,4-Triacetyl Prednisone Glucuronide. acs.org This leverages the strengths of both methodologies: the flexibility of chemical synthesis and the high selectivity of enzymatic reactions. rsc.org These advancements are paving the way for more efficient and precise synthesis of complex steroid conjugates. rsc.org
Table 1: Comparison of Synthesis Methods for Steroid Glucuronides
| Method | Advantages | Disadvantages | Applicability to this compound |
|---|---|---|---|
| Chemical Synthesis | High yield, large-scale production possible. | Often requires multiple protection/deprotection steps, can lead to isomeric mixtures. | Feasible for the aglycone, but challenging for selective glucuronidation. |
| Enzymatic Synthesis | High regio- and stereoselectivity, milder reaction conditions. | Enzyme availability and stability can be limiting, potential for byproduct formation. | Ideal for the final glucuronidation step to ensure correct stereochemistry. |
| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymes. | Can involve multiple steps and require optimization of both chemical and enzymatic stages. | A highly promising approach for efficient and selective synthesis. |
High-Throughput Screening of Glucuronidation Enzymes and Substrates
Identifying which specific UGT enzymes are responsible for the metabolism of a compound like this compound is critical for understanding its pharmacokinetics. High-throughput screening (HTS) assays have become indispensable tools for this purpose, allowing for the rapid evaluation of enzyme activity and substrate specificity. nih.gov
Modern HTS methods often employ fluorescence-based assays. nih.gov These assays use fluorescent probe substrates that, upon glucuronidation, exhibit a change in their fluorescent properties. nih.gov This allows for the rapid measurement of UGT activity in a multi-well plate format, making it suitable for screening large compound libraries. nih.govnih.gov While a specific fluorescent probe for prednisone derivatives is not commonly available, the principle can be adapted for competition assays. In such a setup, the ability of this compound to inhibit the glucuronidation of a known fluorescent substrate would be measured across a panel of different UGT enzymes.
Another powerful HTS approach utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique allows for the simultaneous measurement of the activity of multiple UGT enzymes by using a "cocktail" of specific probe substrates. nih.gov The formation of each substrate's specific glucuronide is monitored, providing a comprehensive profile of UGT activity. doi.org To apply this to this compound, it could be included as a test compound to see which UGT activities in human liver microsomes are inhibited, thus identifying the key enzymes involved in its metabolism. researchgate.net
Table 2: High-Throughput Screening Methods for UGT Activity
| Method | Principle | Throughput | Key Considerations |
|---|---|---|---|
| Fluorescence-Based Assays | Change in fluorescence of a probe substrate upon glucuronidation. nih.gov | High | Requires a suitable fluorescent probe; may use an indirect competition format. |
| LC-MS/MS Cocktail Assays | Simultaneous measurement of multiple glucuronide products from specific UGT substrates. nih.gov | Medium to High | Highly specific and sensitive; allows for direct measurement of multiple enzyme activities. |
Advanced Mass Spectrometry Techniques for Glucuronide Isomer Differentiation
Steroids often have multiple potential sites for glucuronidation, leading to the formation of structural isomers. Differentiating these isomers is a significant analytical challenge, as they have the same mass and often similar chromatographic behavior. nih.gov Advanced mass spectrometry techniques are crucial for tackling this problem.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of steroid glucuronides. nih.govacs.org By carefully optimizing fragmentation conditions (collision-induced dissociation), it is sometimes possible to generate unique product ion spectra for different isomers, allowing for their differentiation and quantification. nih.govacs.org For a molecule like this compound, different attachment points of the glucuronic acid on the prednisone skeleton would likely produce distinct fragmentation patterns. acs.org
A more recent and powerful technique is ion mobility spectrometry-mass spectrometry (IMS-MS). nih.gov IMS separates ions in the gas phase based on their size, shape, and charge. nih.gov Isomers that differ in their three-dimensional structure will have different collision cross-sections (CCS), allowing them to be separated by IMS even if they are indistinguishable by mass alone. nih.gov This technique has been successfully used to separate estradiol (B170435) glucuronide isomers and other steroid isomers. nih.govnih.gov The application of IMS-MS would be a highly effective strategy to resolve and identify different potential isomers of this compound.
Table 3: Mass Spectrometry Techniques for Isomer Differentiation | Technique | Separation Principle | Advantages | | :--- | :--- | :--- | | Tandem Mass Spectrometry (MS/MS) | Differences in collision-induced dissociation fragmentation patterns. acs.org | Widely available; can provide structural information. acs.org | May not resolve all isomers; requires careful optimization. | | Ion Mobility Spectrometry-MS (IMS-MS) | Gas-phase separation based on ion size, shape, and charge (collision cross-section). nih.gov | Provides an additional dimension of separation; highly effective for structurally different isomers. nih.gov | Less common than standard MS/MS; requires specialized instrumentation. |
Computational Chemistry and Molecular Modeling in Predicting Glucuronidation Pathways
In silico approaches, including computational chemistry and molecular modeling, are increasingly used to predict the metabolic fate of new chemical entities, including their glucuronidation pathways. nih.gov These methods can predict the most likely sites of metabolism (SOMs) on a molecule, saving significant time and resources in experimental studies. acs.org
For a compound like this compound, machine learning algorithms and other computational models can be employed to predict which hydroxyl groups on the steroid nucleus are most susceptible to glucuronidation by UGT enzymes. nih.govacs.org These models are trained on large datasets of known UGT substrates and their metabolic profiles. nih.gov They analyze various molecular descriptors, such as electronic properties, steric hindrance, and local atomic environments, to predict reactivity. oup.com
Molecular docking is another valuable computational tool. nih.gov This technique simulates the binding of a substrate, such as 2,3,4-Triacetyl Prednisone, into the active site of a specific UGT enzyme. nih.gov By analyzing the binding pose and the proximity of potential metabolic sites to the enzyme's catalytic residues, researchers can predict the most favorable position for glucuronidation. mdpi.com This structure-based approach provides mechanistic insights into enzyme-substrate interactions and can help explain the regioselectivity observed in experiments. nih.gov The combination of ligand-based and structure-based computational methods offers a powerful predictive framework for understanding the glucuronidation of complex steroids. nih.gov
Applications of Synthetic Glucuronides in Mechanistic Enzymology and Structural Biology Studies
The availability of pure, synthetic steroid glucuronides, such as this compound, is a prerequisite for detailed studies in mechanistic enzymology and structural biology. These synthetic standards serve several critical functions.
In mechanistic enzymology, synthetic glucuronides are indispensable as analytical reference standards for accurately identifying and quantifying metabolites produced in in vitro and in vivo experiments. nih.gov They are used to develop and validate analytical methods, such as LC-MS/MS, ensuring the reliability of experimental data. helsinki.fi Furthermore, they can be used in enzyme inhibition studies to probe the active site of UGTs and to characterize drug-drug interactions. doi.org
In structural biology, synthetic glucuronides can be used in attempts to co-crystallize with UGT enzymes or with the enzymes that hydrolyze them (β-glucuronidases). While challenging, obtaining such a crystal structure would provide an atomic-level snapshot of how the glucuronide binds within the enzyme's active site. This information is invaluable for understanding the molecular basis of substrate recognition, catalysis, and inhibition. These structural insights can, in turn, guide the design of new drugs with optimized metabolic profiles or the development of specific enzyme inhibitors.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2,3,4-triacetyl prednisone glucuronide, and what analytical methods confirm its structural integrity?
- Synthesis : A common approach involves reacting prednisone derivatives (e.g., prednisone 21-acetate) with activated glucuronic acid precursors. For example, methyl-2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucuronate can undergo nucleophilic substitution with prednisone intermediates, followed by deprotection (saponification) to yield the glucuronide conjugate .
- Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ or [M-H]- ions) and electron-activated dissociation (EAD) for site-specific fragmentation to localize glucuronide conjugation. EAD resolves ambiguities in collision-induced dissociation (CID), which may generate non-specific fragments .
Q. How is this compound metabolized in vivo, and what are the key enzymatic pathways involved?
- Metabolic Pathways : Prednisone is primarily metabolized via hepatic cytochrome P450 enzymes (e.g., CYP3A4) to prednisolone, followed by glucuronidation via UDP-glucuronosyltransferases (UGTs, e.g., UGT1A1/1A3). The triacetylated glucuronide is a stabilized intermediate, often detected in urinary excretion studies .
- Experimental Design : Use fecal or hepatic microsomal incubations with prednisone, followed by LC-MS/MS to track glucuronide formation. Include controls with UGT inhibitors (e.g., β-glucuronidase) to confirm enzymatic specificity .
Q. What are the standard analytical methods for quantifying this compound in biological matrices?
- Sample Preparation : Precipitate proteins with acetone (serum) or lyophilize urine samples. Derivatize with acetic anhydride to enhance volatility for GC-MS analysis .
- Quantification : Use GC-MS with a capillary column (retention index ~1920 for triacetyl derivatives) or LC-MS/MS with multiple reaction monitoring (MRM) for enhanced sensitivity. Calibration curves (0.1–150 mg/L) with deuterated internal standards (e.g., prednisone-d3 glucuronide) improve accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictory data in identifying the glucuronidation site of this compound?
- Challenge : CID in MS/MS often produces labile glucuronic acid bonds, leading to ambiguous fragmentation patterns.
- Solution : Apply EAD (ZenoTOF 7600 system) to generate diagnostic fragments retaining the glucuronide moiety. For example, EAD localizes conjugation to specific hydroxyl groups (e.g., imidazole ring in prednisone derivatives) with >95% confidence .
Q. What experimental strategies mitigate instability of this compound during in vitro assays?
- Instability Factors : Labile glucuronic acid bonds degrade under acidic conditions or during ionization in MS.
- Optimization :
- Use triacetylated derivatives to stabilize the glucuronide during synthesis and storage .
- Adjust LC mobile phases to neutral pH and minimize in-source fragmentation by lowering ionization energy .
Q. How do enzymatic vs. chemical synthesis routes impact the stereochemical purity of this compound?
- Enzymatic Synthesis : UGT-mediated reactions ensure stereospecific β-D-glucuronide formation but require optimized cofactors (UDP-glucuronic acid) and pH (7.4). Purity is typically >90% .
- Chemical Synthesis : Acid-catalyzed methods risk α/β anomer mixtures. Purify via reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) to isolate the β-D isomer .
Q. What are the implications of interspecies differences in glucuronidation for preclinical studies of this compound?
- Key Findings : Rodent UGTs (e.g., UGT1A7) exhibit higher glucuronidation activity than human isoforms, leading to faster clearance.
- Methodology : Cross-validate metabolic stability using human hepatocytes vs. mouse microsomes. Adjust dosing regimens in pharmacokinetic models to account for species-specific excretion rates .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
